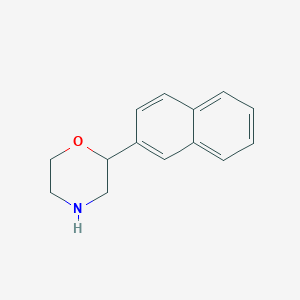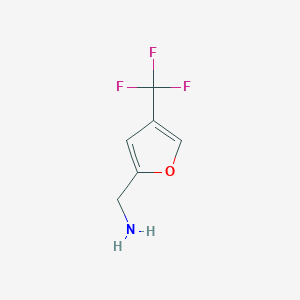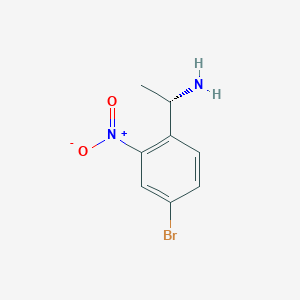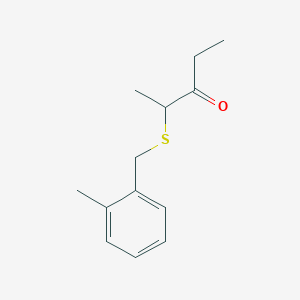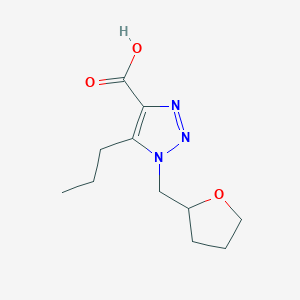![molecular formula C14H22N2O4 B13529445 (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl group, an ethoxycarbonyl group, and an isocyano group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine typically involves multi-step organic reactions. One common approach includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the ethoxycarbonyl group at the 3-position. The isocyano group is then introduced at the 4-position through a suitable isocyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isocyano group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-4-isocyanopiperidine
- (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(propoxycarbonyl)-4-isocyanopiperidine
Comparison:
- Structural Differences: The primary difference lies in the nature of the carbonyl substituent (ethoxycarbonyl vs. methoxycarbonyl or propoxycarbonyl).
- Reactivity: The reactivity of these compounds can vary based on the substituent, affecting their chemical behavior and potential applications.
- Uniqueness: (3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-isocyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-6-19-12(17)10-9-16(8-7-11(10)15-5)13(18)20-14(2,3)4/h10-11H,6-9H2,1-4H3/t10-,11+/m1/s1 |
Clave InChI |
AYFAWDNZYNVRAB-MNOVXSKESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(CC[C@@H]1[N+]#[C-])C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CN(CCC1[N+]#[C-])C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




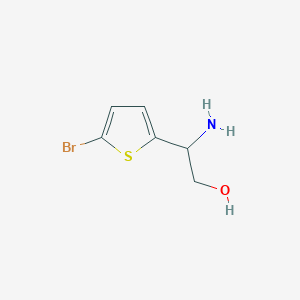
![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)

